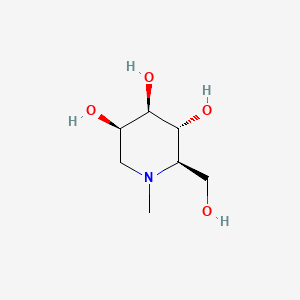
4-Chloro-17-hydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29ClO3 It is a derivative of pregnane and is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 17th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione typically involves the chlorination of 17-hydroxypregn-4-ene-3,20-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques helps in the purification and isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 17-hydroxypregn-4-ene-3,20-dione.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-17-oxopregn-4-ene-3,20-dione.
Reduction: 17-hydroxypregn-4-ene-3,20-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-17-hydroxypregn-4-ene-3,20-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mechanism of Action
The mechanism of action of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, primarily hormone receptors. The compound binds to progesterone receptors, modulating their activity and influencing the expression of target genes. This interaction affects various physiological processes, including cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features but lacking the chlorine atom.
Dydrogesterone: A synthetic progestogen with a similar core structure but different functional groups.
Uniqueness: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the chlorine atom at the 4th position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
13583-20-5 |
|---|---|
Molecular Formula |
C21H29ClO3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)11-7-15-13-4-5-16-18(22)17(24)8-9-19(16,2)14(13)6-10-20(15,21)3/h13-15,25H,4-11H2,1-3H3/t13-,14+,15+,19-,20+,21+/m1/s1 |
InChI Key |
HGPYPOGDCXQMFV-FDLPIURMSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


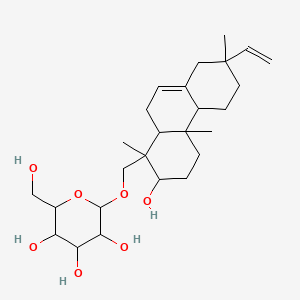
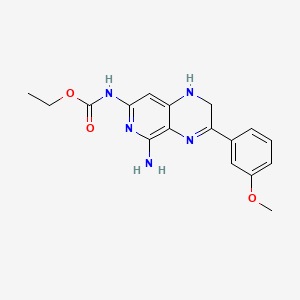
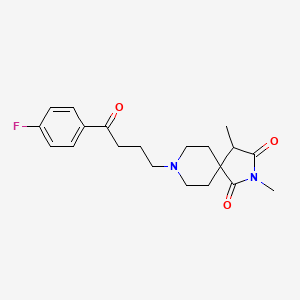


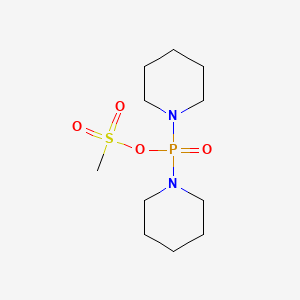
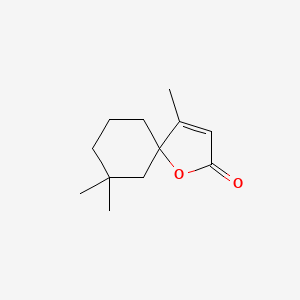
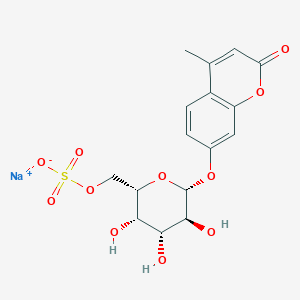

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
